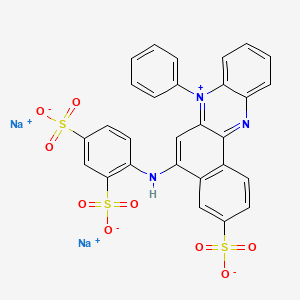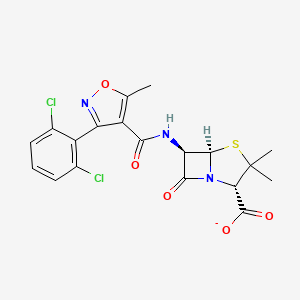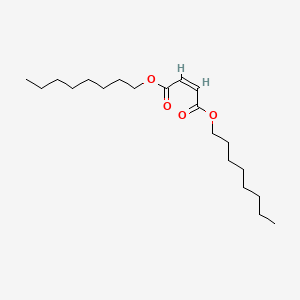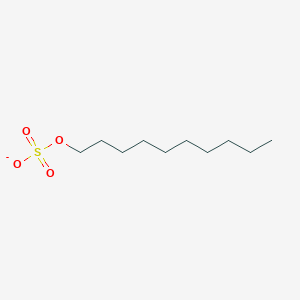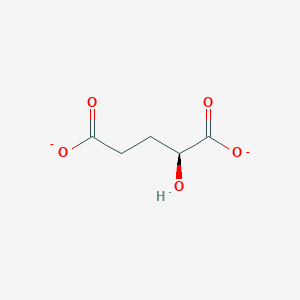
L-2-Hydroxyglutaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-hydroxyglutarate(2-) is a 2-hydroxyglutarate(2-) that has (2S)-configuration. It is a conjugate base of a (S)-2-hydroxyglutaric acid. It is an enantiomer of a (R)-2-hydroxyglutarate(2-).
Applications De Recherche Scientifique
Association with Brain Tumors
L-2-hydroxyglutaric aciduria, a rare metabolic encephalopathy, has been linked to the development of malignant brain tumors. Studies have shown an abnormal accumulation of L-2-hydroxyglutaric acid in body fluids in patients who developed malignant brain tumors during the disease course, suggesting a possible role in predisposing to brain tumorigenesis (Moroni et al., 2004). Additional case reports and literature reviews support this association, indicating an increased risk of brain tumors among patients with L-2-hydroxyglutaric aciduria (Aghili et al., 2008).
Genetic and Biochemical Insights
Research has identified mutations in a gene encoding a putative FAD-dependent L-2-hydroxyglutarate dehydrogenase as the cause of L-2-hydroxyglutaric aciduria. This discovery highlights the metabolic pathway of L-2-hydroxyglutarate to alpha-ketoglutarate in mammalian tissues and provides insights into the pathological findings observed in this disorder (Rzem et al., 2004).
Clinical and Neurological Characteristics
Several studies have documented the clinical, biochemical, and neuroradiological findings in patients with L-2-hydroxyglutaric aciduria. This disorder is characterized by progressive neurological syndrome with cerebellar and pyramidal signs, mental deterioration, epilepsy, and distinct magnetic resonance imaging (MRI) patterns (Goffette et al., 2006). The severity of the disease correlates with the extent of lesions observed on MRI (Moroni et al., 2000).
Insights from Animal Models
A spontaneous canine model of L-2-hydroxyglutaric aciduria has been identified, sharing many clinical and MRI features with the human disease. This model provides valuable insights into the disorder and helps in understanding its pathophysiology (Penderis et al., 2007).
Diagnostic and Therapeutic Perspectives
Research into diagnostic methods, such as chiral HRGC assays of L-2-hydroxyglutaric acid in urine, has advanced the identification and understanding of this disorder (Neves et al., 1996). Additionally, a case study of a successfully treated adult patient with L-2-hydroxyglutaric aciduria highlights potential therapeutic approaches (Samuraki et al., 2008).
Propriétés
Nom du produit |
L-2-Hydroxyglutaric acid |
|---|---|
Formule moléculaire |
C5H6O5-2 |
Poids moléculaire |
146.1 g/mol |
Nom IUPAC |
(2S)-2-hydroxypentanedioate |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/p-2/t3-/m0/s1 |
Clé InChI |
HWXBTNAVRSUOJR-VKHMYHEASA-L |
SMILES isomérique |
C(CC(=O)[O-])[C@@H](C(=O)[O-])O |
SMILES canonique |
C(CC(=O)[O-])C(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



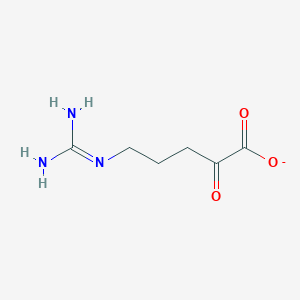
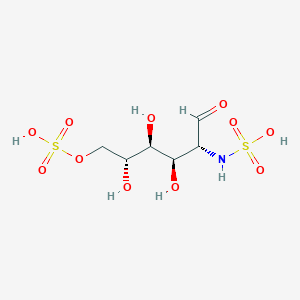
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236270.png)
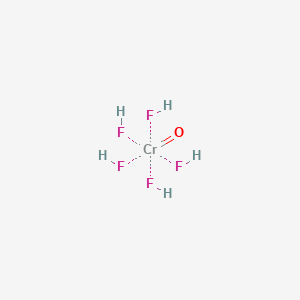
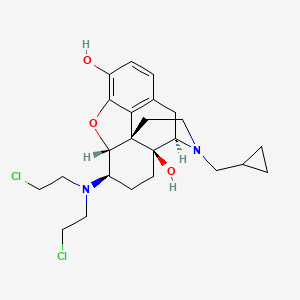
![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium](/img/structure/B1236279.png)
![[3,5-dihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1236280.png)

